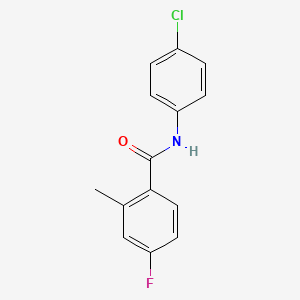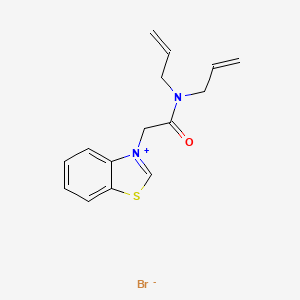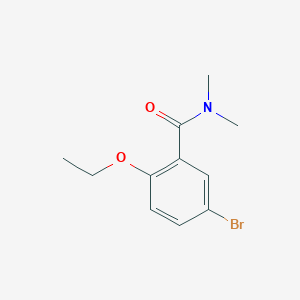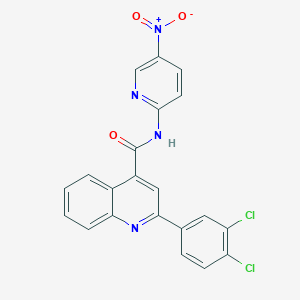
N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a fluoro group, and a methyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid, 4-fluoroaniline, and 2-methylbenzoyl chloride.
Amidation Reaction: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-fluoroaniline in the presence of a base such as triethylamine to form the amide bond.
Final Product Formation: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The chlorophenyl and fluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s signaling cascade.
Comparación Con Compuestos Similares
- N-(4-chlorophenyl)-2-fluorobenzamide
- N-(4-chlorophenyl)-4-methylbenzamide
- N-(4-fluorophenyl)-4-methylbenzamide
Comparison: N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide is unique due to the presence of both a fluoro and a methyl group on the benzamide core, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity to specific targets or improved stability under certain conditions.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-fluoro-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-8-11(16)4-7-13(9)14(18)17-12-5-2-10(15)3-6-12/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONFZBWTSWPDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5095270.png)
![5-acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5095275.png)

![N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine](/img/structure/B5095294.png)
![3-[(2-Chlorophenyl)methyl]-5-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5095310.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide;hydrochloride](/img/structure/B5095316.png)



![methyl 4-(4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5095341.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5095349.png)


![N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}METHANESULFONAMIDE](/img/structure/B5095359.png)
